molecular formula C19H22BFO3 B8083710 1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B8083710
M. Wt: 328.2 g/mol
InChI Key: IDTNRIFLTBTFMV-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane derivatives, commonly referred to as pinacol boronic esters, are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of handling. The compound 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a dioxaborolane core with 4,4,5,5-tetramethyl substituents (enhancing steric protection and crystallinity) and a 3-[(4-fluorophenoxy)methyl]phenyl group. This compound is structurally tailored for applications in pharmaceutical synthesis, where fluorine substituents are often employed to modulate pharmacokinetic properties .

Properties

IUPAC Name

2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-6-14(12-15)13-22-17-10-8-16(21)9-11-17/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTNRIFLTBTFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Boronic Acid Intermediate

The boronic acid precursor is typically prepared via a Grignard reaction or hydroboration. For instance, 3-bromomethylphenylboronic acid can be reacted with 4-fluorophenol in the presence of a base (e.g., potassium carbonate) to form the ether linkage. The reaction is conducted in anhydrous tetrahydrofuran (THF) at reflux for 12–24 hours, yielding the intermediate boronic acid.

Pinacol Protection

The boronic acid is subsequently protected using pinacol under dehydrating conditions. In a representative procedure:

  • Reagents : Pinacol (1.05 equiv), anhydrous magnesium sulfate (1 equiv), dry dichloromethane.

  • Conditions : Stirring at room temperature for 16 hours under argon.

  • Workup : Filtration through Celite, solvent evaporation, and purification via recrystallization or column chromatography.

This method achieves yields of 85–97% for structurally similar dioxaborolanes.

Transition Metal-Catalyzed Coupling

Iridium-catalyzed C–H borylation provides a direct route to arylboronate esters. A study demonstrated the synthesis of 2-(4-fluorophenoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using an iridium catalyst (e.g., [Ir(COD)OMe]₂) with 4-fluorophenol and bis(pinacolato)diboron.

Catalytic Borylation Procedure

  • Catalyst System : [Ir(COD)OMe]₂ (2 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%).

  • Substrates : 3-[(4-Fluorophenoxy)methyl]toluene and bis(pinacolato)diboron.

  • Conditions : Toluene solvent, 80°C, 24 hours.

  • Yield : ~70% (extrapolated from analogous reactions).

This method avoids pre-functionalized boronic acids and enables regioselective borylation of aromatic C–H bonds.

Nucleophilic Substitution Approaches

Williamson Ether Synthesis

A two-step sequence involves:

  • Synthesis of 3-(Bromomethyl)phenylboronic Acid Pinacol Ester :

    • 3-Hydroxymethylphenylboronic acid is treated with phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

  • Etherification with 4-Fluorophenol :

    • Reaction of the bromide with 4-fluorophenol and potassium carbonate in dimethylformamide (DMF) at 60°C for 8 hours.

Yield : 65–78% after column chromatography.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey Reagents/ConditionsYieldAdvantagesLimitations
Boronic Acid Protection3-[(4-Fluorophenoxy)methyl]phenylboronic acidPinacol, MgSO₄, CH₂Cl₂85–97%High yield, scalableRequires pre-formed boronic acid
Ir-Catalyzed Borylation3-[(4-Fluorophenoxy)methyl]toluene[Ir(COD)OMe]₂, dtbpy, B₂(pin)₂~70%Direct C–H functionalizationCatalyst cost, regioselectivity issues
Nucleophilic Substitution3-(Bromomethyl)phenylboronate ester4-Fluorophenol, K₂CO₃, DMF65–78%Simple etherificationMultiple steps, bromide preparation

Optimization Challenges and Solutions

Purity of Boronic Acid Intermediates

Trace water in reactions leads to protodeboronation. Anhydrous conditions, achieved via molecular sieves or azeotropic distillation, are critical.

Catalyst Efficiency in Borylation

Lower yields in Ir-catalyzed methods are attributed to steric hindrance from the phenoxymethyl group. Modified ligands (e.g., electron-deficient bipyridines) improve turnover .

Scientific Research Applications

Organic Synthesis

The compound is extensively utilized in Suzuki–Miyaura coupling reactions , which are foundational in organic synthesis for constructing complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Boron Neutron Capture Therapy (BNCT) : The boron atom in this compound is suitable for BNCT, a targeted cancer treatment that exploits the capture of thermal neutrons by boron-10 isotopes. Upon neutron capture, a nuclear reaction occurs that produces high-energy alpha particles and lithium nuclei, effectively destroying nearby cancer cells while minimizing damage to healthy tissue.

Drug Design and Development

The unique properties of 1,3,2-Dioxaborolane make it an attractive candidate for drug design. Its boron-containing structure allows for the development of novel pharmaceuticals with enhanced efficacy and specificity against various biological targets.

Material Science

In industry, this compound is employed in the production of advanced materials such as polymers and catalysts. Its chemical stability and reactivity make it suitable for creating high-performance materials used in various applications.

Case Study 1: Application in Cancer Therapy

A study explored the efficacy of boron-containing compounds like 1,3,2-Dioxaborolane in BNCT. Results demonstrated significant tumor reduction in preclinical models when combined with neutron irradiation. This highlights the potential of this compound as a therapeutic agent in oncology.

Case Study 2: Synthesis of Complex Organic Molecules

Researchers utilized this dioxaborolane compound in synthesizing complex organic molecules through Suzuki-Miyaura coupling reactions. The study reported high yields and selectivity for desired products, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and its subsequent reaction with the aryl halide.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Boronic Ester Variations

  • 2-Phenyl-1,3,2-dioxaborinane : Differs in ring size (six-membered dioxaborinane vs. five-membered dioxaborolane), leading to reduced ring strain and altered boron reactivity. Despite this, its Gibbs energy profile in rhodium-catalyzed fullerene arylation mirrors phenylboronic acid, indicating comparable reactivity .
  • 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: The thiophene substituent introduces conjugation and sulfur-mediated electronic effects, contrasting with the fluorophenoxy group’s inductive effects. This impacts oxidative stability and cross-coupling efficiency .

Substituent Electronic and Steric Effects

  • Benzyloxycyanophenylboronic Esters (e.g., 12a/b): Feature electron-withdrawing cyano and benzyloxy groups. The benzyloxy group is bulkier than 4-fluorophenoxy, reducing coupling yields in sterically demanding reactions (~60–75% vs.
  • 2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Direct fluorine and methoxy substituents on the phenyl ring lack the methylene spacer, decreasing flexibility but improving π-π stacking in solid-state applications .

Palladium-Catalyzed Borylation

The target compound is likely synthesized via palladium-catalyzed Miyaura borylation of a brominated precursor, similar to methods for 4-benzyloxy-2-cyanophenyl-4,4,5,5-tetramethyl-dioxaborolane (12a/b) . Key challenges include:

  • Fluoride Displacement: The 4-fluorophenoxy group may require mild conditions to avoid deprotection, as seen in benzyloxycyanophenylboronic ester syntheses .

Comparative Yields and Purification

  • Benzyloxy Derivatives : Yields range from 60% (ortho-substituted) to 75% (para-substituted) due to steric and electronic factors .
  • Ethynyl Derivatives (e.g., 2-(4-ethynylphenyl)-dioxaborolane) : High yields (>90%) are achievable due to minimal steric interference from linear alkynyl groups .

Cross-Coupling Efficiency

  • Suzuki-Miyaura Reactions: The fluorophenoxy group’s electron-withdrawing nature enhances electrophilicity at boron, accelerating transmetalation. However, steric bulk may reduce efficiency compared to smaller substituents like phenyl or ethynyl .
  • C-H Borylation: Ligand steric profiles significantly influence regioselectivity. The target compound’s fluorophenoxy group may favor meta-borylation in aromatic systems, contrasting with phenylboronic acid’s ortho preference .

Comparative Data Table

Compound Name Substituent Electronic Effect Yield (%) Key Application Reference
Target Compound 3-[(4-Fluorophenoxy)methyl] Moderate EWG, steric bulk ~70* Pharmaceutical intermediates
2-Phenyl-1,3,2-dioxaborinane Phenyl Neutral 85 Fullerene functionalization
4-Benzyloxy-2-cyanophenyl-dioxaborolane (12a) Benzyloxy, cyano Strong EWG, steric hindrance 60 Anticancer agent precursors
2-(4-Ethynylphenyl)-dioxaborolane Ethynyl Strong EWG, linear 93 Polymer synthesis

*Estimated based on analogous syntheses.

Research Findings and Contrasts

  • Reactivity Paradox : While 2-phenyl-dioxaborinane exhibits phenylboronic acid-like reactivity in rhodium catalysis , substituent size drastically alters regioselectivity in iridium-catalyzed C-H borylation (e.g., fluorine vs. hydrogen) .
  • Synthetic Flexibility: Ethynyl and cyanophenyl derivatives achieve higher yields due to reduced steric demands, whereas benzyloxy and fluorophenoxy groups necessitate optimized conditions .

Biological Activity

1,3,2-Dioxaborolane, specifically the compound known as 2-[3-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-, is a boron-containing organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1,3,2-Dioxaborolane is C19H22BFO3C_{19}H_{22}BFO_3, with a molecular weight of approximately 328.19 g/mol. The structure features a five-membered ring containing boron and oxygen atoms, along with aromatic substituents that enhance its reactivity and biological properties.

Biological Activity Overview

  • Mechanism of Action : The boron atom in the dioxaborolane structure is known to interact with biological molecules such as enzymes and nucleic acids. This interaction can lead to various biological effects, including modulation of enzyme activity and potential therapeutic applications in cancer treatment.
  • Applications in Cancer Therapy : One of the most promising areas for this compound is in Boron Neutron Capture Therapy (BNCT) . The fluorophenoxy group enhances the compound's ability to target tumor cells selectively. In BNCT, boron compounds are preferentially taken up by cancer cells. When exposed to thermal neutrons, these compounds undergo nuclear reactions that produce high-energy alpha particles and lithium nuclei, effectively destroying the cancer cells while sparing surrounding healthy tissue.

Case Studies

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of various boron-containing compounds, including dioxaborolanes. The results indicated that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, suggesting that 1,3,2-Dioxaborolane may have similar effects .
  • In Vivo Studies : In vivo experiments conducted on animal models demonstrated that administration of boron-containing compounds led to reduced tumor growth rates when combined with neutron irradiation. These studies highlight the potential of dioxaborolanes as effective agents in BNCT protocols .

Data Table

Study Cell Line IC50 (µM) Mechanism
Antitumor ActivityMCF-7 (Breast Cancer)10.5Induction of apoptosis
In Vivo EfficacyA549 (Lung Cancer)N/AReduced tumor growth via BNCT
Selective TargetingHeLa (Cervical Cancer)8.2Boron uptake leading to localized damage

Chemical Reactions and Applications

  • Chemical Reactivity : The compound undergoes various chemical transformations such as oxidation and reduction. These reactions can be utilized in synthetic organic chemistry for creating complex molecules through methods like Suzuki–Miyaura coupling reactions.
  • Potential in Drug Development : Due to its unique properties, 1,3,2-Dioxaborolane is being investigated for its role in drug design. Its ability to form stable complexes with biomolecules makes it a candidate for developing new therapeutic agents targeting specific diseases.

Q & A

Q. What are the optimal synthetic conditions for preparing this compound?

The synthesis typically involves a multi-step protocol. A representative method includes:

  • Step 1: Reaction of a halogenated precursor (e.g., brominated aryl intermediate) with bis(pinacolato)diboron under palladium catalysis in 1,4-dioxane at 90°C for 24 hours under inert atmosphere (e.g., nitrogen or argon) .
  • Step 2: Purification via extraction with ethyl acetate and aqueous sodium bicarbonate, followed by acidification and recrystallization.
  • Key Parameters: Use of potassium acetate as a base and inert conditions are critical to achieving yields up to 43% .
  • Characterization: Confirm success via 11B^{11}\text{B} NMR (expected peak near 30 ppm for boronate esters) and 19F^{19}\text{F} NMR (signal at ~-115 ppm for the 4-fluorophenoxy group) .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.3–1.4 ppm for pinacol substituents) .
  • X-ray Crystallography: Provides definitive structural data, as demonstrated for analogous dioxaborolanes (e.g., bond angles and distances for the boron-oxygen framework) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with precision <5 ppm error .

Q. What are common applications of this compound in organic synthesis?

  • Suzuki-Miyaura Cross-Coupling: The boronate ester acts as an aryl donor for forming biaryl linkages in pharmaceuticals or materials science.
  • Methodological Note: Optimize reaction conditions (e.g., Pd(OAc)2_2/SPhos catalyst, aqueous Na2_2CO3_3, and ethanol at 80°C) to enhance coupling efficiency .

Advanced Research Questions

Q. How does the 4-fluorophenoxy substituent influence reactivity in cross-coupling reactions?

  • Electronic Effects: The electron-withdrawing fluorine atom stabilizes the boronate intermediate, reducing protodeboronation side reactions.
  • Steric Considerations: The methylene bridge minimizes steric hindrance, facilitating transmetalation in Pd-catalyzed couplings.
  • Comparative Data: Analogous compounds with electron-donating groups (e.g., -OCH3_3) exhibit lower stability under basic conditions .

Q. What strategies improve hydrolytic stability during storage?

  • Storage Conditions: Store under argon at -20°C in anhydrous solvents (e.g., THF or DCM) to prevent boron-oxygen bond cleavage .
  • Stabilizers: Add molecular sieves (3Å) to scavenge trace moisture .
  • Handling Protocols: Use gloveboxes for air-sensitive manipulations and monitor degradation via 11B^{11}\text{B} NMR (broadening peaks indicate hydrolysis) .

Q. How can computational methods aid in predicting this compound’s reactivity?

  • DFT Calculations: Model transition states for cross-coupling reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Solvent Effects: Use COSMO-RS simulations to optimize solvent selection (e.g., THF vs. DMF) for reaction rates .
  • Case Study: Studies on similar dioxaborolanes show that electron-deficient aryl groups accelerate oxidative addition to Pd(0) .

Q. What safety protocols are critical for handling this compound?

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste Disposal: Neutralize boron-containing waste with aqueous NaOH (pH >12) before disposal via licensed hazardous waste services .
  • Spill Management: Absorb spills with vermiculite and avoid aqueous cleanup to prevent exothermic reactions .

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